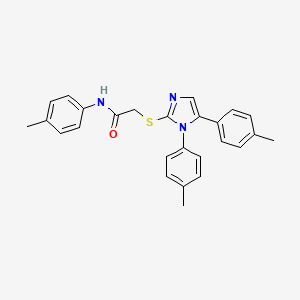
Sodium 2-methylpyridine-4-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a sodium ion, a 2-methyl group attached to a pyridine ring, and a thiolate group at the 4-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridines, including sodium 2-methylpyridine-4-thiolate, can be achieved through α-methylation of substituted pyridines. A continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol such as 1-propanol at high temperatures has been reported to produce 2-methylpyridines with high selectivity and yield .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of zeolite catalysts such as H-Beta, H-ZSM-5, and H-ZSM-12. These catalysts facilitate the interaction of ethanol with formaldehyde and ammonia, yielding various methylpyridines, including 2-methylpyridine .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-methylpyridine-4-thiolate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can occur with reagents such as potassium thioacetate (KSAc) in the presence of a base, leading to the formation of thiolate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Major Products: The major products formed from these reactions include various thiophene derivatives and other substituted pyridines .
Applications De Recherche Scientifique
Sodium 2-methylpyridine-4-thiolate has diverse applications in scientific research:
Catalysis: It is used as a catalyst in various organic synthesis reactions.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules due to its reactivity and stability.
Metal Coordination Studies: It serves as a ligand in metal coordination studies, aiding in the formation of metal complexes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2-Methylpyridine: A simple methylated pyridine without the thiolate group.
Thiophene Derivatives: Compounds containing a thiophene ring, which share some reactivity with sodium 2-methylpyridine-4-thiolate.
Uniqueness: this compound is unique due to the presence of both a methyl group and a thiolate group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
sodium;2-methylpyridine-4-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHPXGRKPYNKCO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)
![N-[3,3'-DIMETHOXY-4'-(4-METHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE](/img/structure/B2618373.png)

![2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B2618376.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2618378.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethylbenzamide](/img/structure/B2618380.png)
![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B2618381.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2618383.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)


